molecular formula C10H11N3 B12441121 2-(Hydrazinylmethyl)quinoline CAS No. 1016513-69-1

2-(Hydrazinylmethyl)quinoline

Cat. No.: B12441121
CAS No.: 1016513-69-1
M. Wt: 173.21 g/mol
InChI Key: MFRASMHRMFKLFD-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)quinoline is a heterocyclic compound that features a quinoline ring system with a hydrazinylmethyl group attached to the second position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)quinoline typically involves the reaction of quinoline-2-carbaldehyde with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, aminoquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(Hydrazinylmethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of nucleic acids or proteins in microbial cells. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 2-(Hydrazinylmethyl)quinoline, known for its wide range of applications in medicinal and industrial chemistry.

    2-Aminoquinoline: A similar compound with an amino group at the second position, used in the synthesis of pharmaceuticals and agrochemicals.

    2-(Methylthio)quinoline: Another derivative with a methylthio group, known for its biological activity.

Uniqueness

This compound is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

2-(Hydrazinylmethyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of hydrazine with quinoline derivatives. The structural framework of quinoline allows for various substitutions that can enhance biological activity. The hydrazine moiety is particularly significant as it can participate in various biochemical interactions.

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of quinoline derivatives, including this compound. For instance, research indicates that compounds with hydrazine groups exhibit enhanced penetration into bacterial cells, which is critical for their efficacy against pathogens.

  • Case Study : A study evaluated a series of quinoline hydrazones, revealing that some derivatives exhibited superior antibacterial activity compared to established antibiotics like rifampicin and isoniazid .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

  • Data Table: Anticancer Activity Against Different Cell Lines
CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast)12.51Induces apoptosis and cell cycle arrest
SKBR3 (Breast)15.00Inhibits proliferation
A549 (Lung)20.00Promotes PARP cleavage

The results indicate that this compound can induce apoptosis in cancer cells, primarily through the activation of caspases and the cleavage of PARP, leading to cell cycle arrest in the G2-M phase .

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties. The presence of the hydrazine group may enhance this activity by modulating inflammatory pathways.

  • Research Findings : In vitro studies have shown that certain quinoline derivatives significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
  • Cell Signaling Pathways : Quinoline derivatives can interfere with various signaling pathways such as NF-kB and MAPK pathways, contributing to their anti-inflammatory and anticancer effects.

Properties

CAS No.

1016513-69-1

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

quinolin-2-ylmethylhydrazine

InChI

InChI=1S/C10H11N3/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,12H,7,11H2

InChI Key

MFRASMHRMFKLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNN

Origin of Product

United States

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